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Compound of Interest

Compound Name: Pranazepide

Cat. No.: B1678045 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the use of pranazepide
as a selective tool compound for the study of cholecystokinin (CCK) receptors. Pranazepide,

also known as YF476 or netazepide, is a potent and highly selective antagonist of the

cholecystokinin type 2 (CCK2) receptor, making it an invaluable tool for elucidating the

physiological and pathological roles of this receptor subtype. This guide provides a detailed

overview of its pharmacological properties, experimental protocols for its use, and a summary

of key data in a structured format to facilitate its application in research and drug development.

Introduction to Cholecystokinin Receptors
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects

through two G protein-coupled receptors: the CCK1 receptor (CCK1R) and the CCK2 receptor

(CCK2R). These receptors, formerly known as CCKA (alimentary) and CCKB (brain)

respectively, exhibit distinct tissue distributions and physiological functions.

CCK1 Receptors are predominantly found in the gastrointestinal (GI) tract, including the

gallbladder and pancreas, where they mediate processes such as gallbladder contraction,

pancreatic enzyme secretion, and satiety signaling.[1]

CCK2 Receptors are the predominant subtype in the central nervous system (CNS),

particularly in the brain, where they are implicated in anxiety, pain perception, and memory.

[1][2] They are also found in the stomach, where they regulate gastric acid secretion.[3]
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The development of selective antagonists for these receptors is crucial for dissecting their

individual roles and for exploring their therapeutic potential.

Pranazepide (YF476/Netazepide): A Selective CCK2
Receptor Antagonist
Pranazepide is a non-peptide, benzodiazepine-based antagonist that demonstrates high

affinity and selectivity for the CCK2 receptor.[4] Its oral bioavailability and potent in vivo activity

make it a versatile tool for both in vitro and in vivo studies.

Chemical and Physical Properties
Property Value

IUPAC Name

(R)-1-[2,3-dihydro-2-oxo-1-(2-

methylpropanoyl)methyl-5-(pyridin-2-yl)-1H-1,4-

benzodiazepin-3-yl]-3-(3-

methylaminophenyl)urea

Molecular Formula C33H33N7O4

Molecular Weight 603.7 g/mol

Type Small Molecule

Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of pranazepide
(YF476) and other relevant CCK receptor antagonists.

Table 1: Binding Affinity (Ki) of Pranazepide (YF476) for
CCK Receptors
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Receptor
Species/Syste
m

Radioligand Ki (nM) Reference

CCK2 Rat Brain [¹²⁵I]CCK-8 0.068

CCK2 Cloned Canine [¹²⁵I]CCK-8 0.62

CCK2 Cloned Human [¹²⁵I]CCK-8 0.19

CCK1 Rat Pancreas [¹²⁵I]CCK-8

>280 (approx.

4100-fold lower

affinity than for

rat brain CCK2)

Table 2: Functional Antagonist Potency (IC50 and pKB)
of Pranazepide (YF476) and Other CCK Antagonists
This data was generated from a functional assay measuring the inhibition of gastrin-evoked

pancreastatin secretion from isolated rat stomach ECL cells.

Compound Receptor Target IC50 (nM) pKB

Pranazepide (YF476) CCK2 2.7 10.8

YM022 CCK2 0.5 11.3

AG041R CCK2 2.2 10.4 (apparent)

L-740,093 CCK2 7.8 -

Devazepide CCK1 ~800 -

Signaling Pathways
The activation of CCK1 and CCK2 receptors initiates distinct intracellular signaling cascades.
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CCK1 Receptor Pathway

CCK2 Receptor Pathway

CCK1R Gαq PLC PIP2

IP3

DAG

Ca²⁺ Release

PKC Activation

Physiological Response
(e.g., Pancreatic Secretion)

CCK2R Gαq PLC PIP2

IP3

DAG

Ca²⁺ Release

PKC Activation

Physiological Response
(e.g., Gastric Acid Secretion)
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Caption: Canonical Gq-coupled signaling pathways for CCK1 and CCK2 receptors.

Experimental Protocols
The following are detailed methodologies for key experiments utilizing pranazepide to study

CCK receptor function.

Competitive Radioligand Binding Assay for CCK2
Receptors
This protocol is adapted from methodologies used to characterize CCK receptor antagonists.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., pranazepide) for the

CCK2 receptor.
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Materials:

Membrane Preparation: Homogenates from tissues or cells expressing CCK2 receptors

(e.g., rat brain, CHO cells transfected with human CCK2R).

Radioligand: [¹²⁵I]CCK-8.

Non-specific Binding Control: A high concentration of a non-radiolabeled CCK2R ligand (e.g.,

1 µM unlabeled CCK-8 or gastrin).

Test Compound: Pranazepide or other compounds of interest at various concentrations.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

Wash Buffer: Ice-cold assay buffer.

96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak).

Scintillation counter and scintillation fluid.

Procedure:

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding,

and each concentration of the test compound.

Reaction Mixture: To each well, add the following in order:

150 µL of membrane preparation (protein concentration to be optimized, typically 50-120

µg for tissue).

50 µL of assay buffer (for total binding), non-specific binding control, or test compound

dilution.

50 µL of [¹²⁵I]CCK-8 at a fixed concentration (typically at or below its Kd).

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter

plate.

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove

unbound radioligand.

Drying: Dry the filters (e.g., 30 minutes at 50°C).

Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation

counter.

Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the log concentration of the test compound

to determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Inhibition of Gastrin-
Stimulated Pancreastatin Secretion
This protocol is based on the functional characterization of CCK2 receptor antagonists in

isolated rat stomach ECL cells.

Objective: To determine the functional potency (IC50) of pranazepide in antagonizing CCK2

receptor-mediated cellular responses.

Materials:

Isolated ECL Cells: Enriched preparation of ECL cells from rat oxyntic mucosa.

Cell Culture Medium.

Gastrin (Agonist): To stimulate the CCK2 receptor.
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Pranazepide (Antagonist): At various concentrations.

Pancreastatin Radioimmunoassay (RIA) Kit.

Procedure:

Cell Culture: Culture the isolated ECL cells for 48 hours.

Incubation:

Wash the cells and incubate them with various concentrations of pranazepide or vehicle

control.

Add a maximally effective concentration of gastrin (e.g., 10 nM) to all wells except the

basal control.

Incubate for 30 minutes.

Supernatant Collection: Collect the cell supernatant for pancreastatin measurement.

Quantification: Measure the concentration of pancreastatin in the supernatant using a

specific RIA.

Data Analysis:

Calculate the percentage inhibition of gastrin-stimulated pancreastatin secretion for each

concentration of pranazepide.

Plot the percentage inhibition against the log concentration of pranazepide to determine

the IC50 value.

In Vivo Assay: Inhibition of Pentagastrin-Induced
Gastric Acid Secretion
This protocol is a model for assessing the in vivo efficacy of CCK2 receptor antagonists.

Objective: To evaluate the in vivo antagonist activity of pranazepide on gastric acid secretion in

an animal model.
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Materials:

Animal Model: Anesthetized rats or Heidenhain pouch dogs.

Pentagastrin (Agonist): To stimulate gastric acid secretion.

Pranazepide: Administered intravenously or orally.

Gastric Lavage and Collection System.

pH Meter and Titrator.

Procedure:

Animal Preparation: Anesthetize the animal and prepare for gastric juice collection.

Basal Secretion: Collect basal gastric acid secretion for a defined period.

Antagonist Administration: Administer pranazepide at various doses.

Agonist Stimulation: After a suitable pre-treatment time, infuse pentagastrin to stimulate acid

secretion.

Sample Collection: Collect gastric juice at regular intervals.

Analysis: Measure the volume and titrate the acidity of the collected samples to determine

the acid output.

Data Analysis:

Calculate the percentage inhibition of pentagastrin-stimulated acid secretion for each dose

of pranazepide.

Determine the ED50 (the dose required to produce 50% of the maximal effect).

Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a selective CCK

receptor antagonist like pranazepide.
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Caption: Workflow for characterizing a selective CCK receptor antagonist.
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Conclusion
Pranazepide is a powerful and selective tool for investigating the multifaceted roles of the

CCK2 receptor. Its well-characterized pharmacological profile, combined with its in vivo activity,

makes it an essential compound for researchers in neuroscience, gastroenterology, and drug

discovery. This guide provides the foundational data and methodologies to effectively utilize

pranazepide in advancing our understanding of CCK receptor biology and its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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